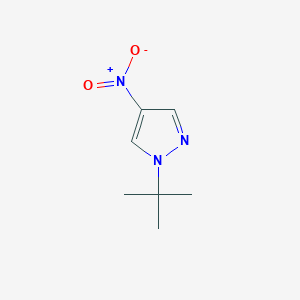

1-(Tert-butyl)-4-nitro-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKZTRHYFSEGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463282 | |

| Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-12-0 | |

| Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Tert Butyl 4 Nitro 1h Pyrazole

Historical Development of Pyrazole (B372694) Synthesis Relevant to 1-(Tert-butyl)-4-nitro-1H-pyrazole

The journey to synthesize complex pyrazole structures is built upon more than a century of chemical innovation. Understanding the foundational methods provides context for the more nuanced strategies employed today.

Early Synthetic Approaches

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. rsc.org A classical and historically significant method for synthesizing the parent pyrazole ring was developed by Hans von Pechmann in 1898, which involved the reaction of acetylene (B1199291) with diazomethane. rsc.org

However, the most enduring and versatile of the early methods is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgchemrxiv.orgjustia.com For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. rsc.org This fundamental transformation has been the bedrock for creating a vast array of substituted pyrazoles. The initial step typically involves the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines, such as tert-butylhydrazine (B1221602), is a direct line to N-substituted pyrazoles like the precursor for the title compound.

Evolution of Regioselective Synthesis of Substituted Pyrazoles

A primary challenge in the synthesis of asymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity. The reaction can potentially produce two different regioisomers, and directing the reaction to favor one over the other has been a major area of research.

Modern synthetic methods have introduced a higher degree of control. The choice of solvent has been shown to be critical, with aprotic solvents having strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), significantly enhancing regioselectivity compared to protic solvents like ethanol. google.com One-pot procedures that combine multiple synthetic steps have also been developed to improve efficiency and yield. nih.gov

Furthermore, catalyst systems have been introduced to steer the reaction towards a desired isomer. For example, copper-catalyzed reactions have been employed for the regioselective synthesis of 5-substituted pyrazoles. rsc.org These advanced methods provide chemists with the tools to selectively synthesize specific pyrazole isomers, which is crucial for creating compounds with desired properties.

Specific Synthetic Routes to this compound and its Analogues

The introduction of a nitro group onto the pyrazole ring is a key transformation in the synthesis of this compound. This is typically achieved through electrophilic nitration of a pre-formed pyrazole precursor.

Nitration of Pyrazole Precursors

The pyrazole ring is an aromatic system, and like other aromatic compounds, it can undergo electrophilic substitution reactions, including nitration. The position of nitration is influenced by the substituents already present on the ring and the reaction conditions. The electron-donating or withdrawing nature of these substituents, as well as the steric hindrance they impose, directs the incoming nitro group.

The direct nitration of 1-(tert-butyl)-1H-pyrazole is the most straightforward conceptual route to this compound. This reaction involves treating the pyrazole with a nitrating agent. The bulky tert-butyl group at the N1 position sterically hinders the C5 position, and the electronic properties of the pyrazole ring favor electrophilic attack at the C4 position. Standard nitrating conditions, such as using nitric acid, are employed to introduce the nitro group. scispace.com

While specific, detailed research findings for this exact transformation are not widely available in public literature, the general principles of electrophilic aromatic substitution on pyrazoles strongly suggest this pathway. The reaction would proceed by the generation of a nitronium ion (NO₂⁺) from the nitrating agent, which then attacks the electron-rich C4 position of the pyrazole ring.

Table 1: Hypothetical Reaction Data for the Nitration of 1-(tert-butyl)-1H-pyrazole

| Precursor | Reagent | Product | Reported Yield |

| 1-(tert-butyl)-1H-pyrazole | Nitric Acid | This compound | Data not available |

This table is illustrative and based on general chemical principles, as specific yield data from primary literature for this direct nitration is not readily accessible.

The use of mixed acids, typically a combination of concentrated nitric acid and sulfuric acid, is a common and powerful method for nitration. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

The conditions of nitration can dramatically influence the outcome, especially in substituted pyrazoles that also bear other aromatic rings, such as a phenyl group. For instance, the nitration of 1-phenylpyrazole (B75819) with mixed acids results in the nitration of the phenyl ring at the para-position. osi.lv This is because, in the strongly acidic medium, the pyrazole ring becomes protonated, which deactivates it towards electrophilic attack. Consequently, the substitution occurs on the less deactivated phenyl ring. osi.lv

In contrast, using a milder nitrating agent, such as nitric acid in acetic anhydride (B1165640) (which forms acetyl nitrate (B79036) in situ), leads to the nitration of the pyrazole ring at the 4-position. osi.lv This highlights the critical role of the reaction medium in controlling the regioselectivity of nitration. For the synthesis of this compound, where there is no other aromatic ring to compete, the choice of nitrating agent would primarily influence the reaction rate and the potential for side reactions. The use of mixed acids would be expected to efficiently nitrate the pyrazole ring at the C4 position.

Cyclocondensation Reactions Involving tert-Butylhydrazine and Nitro-containing Synthons

The construction of the pyrazole ring system frequently relies on cyclocondensation reactions, a cornerstone of heterocyclic chemistry. The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govresearchgate.net In the context of synthesizing this compound, this strategy involves reacting tert-butylhydrazine with a suitable three-carbon (C3) synthon that already contains the nitro group. These C3 building blocks are typically 1,3-dielectrophiles. nih.gov

A common challenge is the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. However, by carefully selecting the synthons, specific isomers can be targeted. For instance, the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile, in the presence of a base like sodium hydroxide, serves as a practical example of cyclocondensation to form a 1-tert-butyl-substituted pyrazole amine, which could then potentially undergo nitration.

Reactions with α,β-Ethylenic Ketones and Hydrazine Derivatives

The reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds, such as ethylenic ketones, provides a versatile route to pyrazoline and pyrazole synthesis. For the synthesis of this compound, this would involve the condensation of tert-butylhydrazine with a nitro-substituted α,β-ethylenic ketone.

Two primary mechanistic pathways are proposed for this transformation:

Aza-Michael Addition: The reaction can initiate with a conjugate (or aza-Michael) addition of the hydrazine to the β-carbon of the ethylenic ketone. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the pyrazole.

Hydrazone Formation: Alternatively, the initial step can be the condensation of the hydrazine with the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization and oxidation to afford the aromatic pyrazole ring.

The synthesis of pyrazoles from fluorinated enones and hydrazine demonstrates the viability of this condensation approach with electron-deficient systems. nih.gov To obtain the target compound directly, a synthon such as a 2-nitro-1,3-dicarbonyl derivative or a similarly functionalized α,β-ethylenic ketone would be required. While direct synthesis using a nitro-containing ethylenic ketone is plausible, a more common approach involves the cyclocondensation to form a 1-tert-butylpyrazole, which is subsequently nitrated at the C4 position.

Cycloaddition Reactions with Nitroolefins and Hydrazones

A powerful and regioselective method for pyrazole synthesis involves the [3+2] cycloaddition reaction between hydrazones and nitroolefins. researchgate.net This approach is particularly relevant for constructing the this compound core. In this reaction, the hydrazone acts as the three-atom component (a 1,3-dipole equivalent) and the nitroolefin serves as the two-atom component.

Key research findings have demonstrated that the regiochemical outcome of this reaction is highly dependent on the reaction conditions.

Under neutral or acidic conditions , the reaction of hydrazones with nitroolefins typically yields 1,3,5-trisubstituted pyrazoles.

However, when the reaction is mediated by a strong base , such as potassium tert-butoxide (t-BuOK), a reversal of regioselectivity is observed, leading exclusively to the formation of 1,3,4-trisubstituted pyrazoles.

This base-mediated pathway proceeds through a proposed stepwise mechanism involving a key Michael addition intermediate. Subsequent quenching with a strong acid like trifluoroacetic acid (TFA) is often crucial for achieving good yields. The versatility of this method allows for the use of a wide range of hydrazones and nitroolefins, making it a valuable tool for creating diverse pyrazole libraries. For the target molecule, one would react a hydrazone derived from tert-butylhydrazine with a suitable nitroolefin.

Multi-component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical route to complex molecules like pyrazoles. nih.gov These reactions are prized for their ability to generate molecular diversity quickly. mdpi.com

Several MCR strategies can be envisioned for the synthesis of this compound. A general approach could involve the one-pot reaction of tert-butylhydrazine, an aldehyde, and a nitro-containing compound like nitromethane (B149229) or malononitrile (B47326) under catalytic conditions. For example, a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) is a well-established method for producing pyranopyrazoles, showcasing the modularity of MCRs in building heterocyclic systems. researchgate.net

The key to a successful MCR is the programmed sequence of elementary steps, where the functionalities generated in one step dictate the subsequent transformation. mdpi.com Catalysis is often essential to control the reaction pathway and improve yields, especially when multiple competing pathways exist.

Table 1: Examples of Multi-component Reaction Strategies for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Tetrabutyl ammonium (B1175870) bromide (TBAB) in water | Pyranopyrazoles | researchgate.net |

| Boronic Acids, di(Boc)diimide, 1,3-Dicarbonyls | Copper catalysis | 1-Aryl-pyrazoles | nih.gov |

| Alkynes, Nitriles, Ti Imidos | Oxidative coupling | Tetrasubstituted Pyrazoles | researchgate.net |

| Aldehydes, Hydrazones, Nitromethane | Base catalysis | 1,3,4-Trisubstituted Pyrazoles | nih.gov |

Mitsunobu Reactions for N1-Alkylation with tert-Butyl Groups

An alternative synthetic strategy to cyclocondensation is the post-functionalization of a pre-formed pyrazole ring. The Mitsunobu reaction is a powerful method for forming C-N bonds by coupling an acidic N-H bond with an alcohol. researchgate.net This reaction could potentially be used to introduce the tert-butyl group at the N1 position of 4-nitropyrazole. The reaction typically involves an alcohol, an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a phosphine (B1218219), most commonly triphenylphosphine (B44618) (TPP).

However, the Mitsunobu reaction is notoriously sensitive to steric hindrance. The alkylation with tertiary alcohols like tert-butanol (B103910) is particularly challenging and often fails or proceeds in very low yields. The bulky nature of the tert-butyl group hinders the formation of the key alkoxyphosphonium salt intermediate. Furthermore, under the acidic conditions that can develop during the reaction, tertiary alcohols are prone to elimination, forming isobutylene.

Despite these challenges, modifications to the standard Mitsunobu protocol have been developed to accommodate sterically demanding groups. For instance, replacing DEAD with di-tert-butyl azodicarboxylate (DTBAD) has been shown to be effective for the introduction of bulky secondary alkyl groups. beilstein-archives.org Research has shown that 4-nitropyrazole is sufficiently acidic to undergo Mitsunobu reactions with primary and secondary alcohols, which can be a viable route if the steric and electronic hurdles posed by tert-butanol can be overcome with optimized conditions or specialized reagents. researchgate.net

Palladium-Catalyzed and Other Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry heavily relies on transition-metal catalysis to form challenging chemical bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are premier methods for constructing C-N bonds. This methodology could be applied to the synthesis of this compound by coupling a tert-butyl source with a 4-nitropyrazole derivative or vice versa.

Palladium catalysts, particularly when paired with bulky phosphine ligands like P(t-Bu)3, are effective in coupling aryl halides with various azoles. researchgate.net While these reactions typically focus on N-arylation, extensions to N-alkylation are also known. Palladium-catalyzed N-tert-prenylation of indoles, for example, has been achieved with high regioselectivity, demonstrating the potential for coupling bulky alkyl groups to nitrogen heterocycles. nih.govnih.gov

Other metals, such as copper, also play a significant role in pyrazole synthesis. Copper-catalyzed reactions can facilitate the coupling of boronic acids with protected hydrazines, followed by cyclocondensation, to yield 1-substituted pyrazoles. nih.gov Additionally, iron- and copper-based catalysts have been employed in oxidative coupling reactions for the synthesis of pyrazole carboxamides. google.com While a direct, optimized palladium-catalyzed synthesis for this compound is not prominently reported, the principles of metal-catalyzed C-N bond formation represent a highly viable and modular synthetic avenue.

One-Pot Synthetic Strategies for Pyrazole Derivatives

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, are highly desirable for their efficiency, reduced waste, and simplified procedures. organic-chemistry.orgrsc.org Many of the methods described previously can be adapted into one-pot protocols.

Multi-component reactions (MCRs) are inherently one-pot processes. researchgate.net For example, the synthesis of 1,3,4-trisubstituted pyrazoles from aldehydes, hydrazones, and nitromethane can be performed as a one-pot MCR. nih.gov Similarly, the regioselective synthesis of pyrazoles from N-monosubstituted hydrazones and nitroolefins is often conducted in a one-pot manner, yielding the final product after a simple workup.

Consecutive one-pot sequences are also powerful. A strategy could involve the in situ generation of a key intermediate, which then reacts further. For example, a 1,3-dicarbonyl compound can be generated from an enolate and an acid chloride, and then, without isolation, reacted with tert-butylhydrazine in the same pot to form the pyrazole ring. nih.gov Another example is the one-pot, two-step nitration of pyrazole itself using a fuming nitric acid/oleum system to produce 4-nitropyrazole in high yield. researchgate.net This could then be followed by a one-pot N-alkylation step. The development of such streamlined, one-pot procedures is a key goal in modern organic synthesis.

Reaction Mechanisms and Selectivity Studies

The synthesis of this compound is governed by fundamental principles of heterocyclic chemistry, where reaction mechanisms and conditions are carefully controlled to achieve the desired substitution pattern. The electronic and steric properties of the tert-butyl and nitro groups play a crucial role in directing the reaction pathways and ensuring selectivity.

Regio-specificity in Pyrazole Formation

The formation of the pyrazole ring and the introduction of its substituents are subject to regiochemical control. The synthesis of 1,4-disubstituted pyrazoles like this compound can be approached through several strategies, each with its own mechanistic basis for achieving the correct isomer.

One common method for pyrazole synthesis is the condensation reaction between a hydrazine (in this case, tert-butylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this cyclization, often referred to as the Knorr pyrazole synthesis, can be influenced by the reaction conditions and the nature of the substituents on both reactants. The reaction between tert-butylhydrazine and a precursor containing the C3-C4-C5 backbone of the pyrazole ring must be controlled to ensure the bulky tert-butyl group attaches to the N1 position. Studies on analogous reactions show that the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. However, careful selection of reactants and conditions, such as pH and solvent, can favor one pathway over the other. For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride has been shown to produce pyrazoles regiospecifically in very good yields. organic-chemistry.org

Another key synthetic step is the nitration of the pyrazole ring. Direct nitration of 1-tert-butyl-1H-pyrazole must be controlled to favor substitution at the C4 position. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution is a common pathway for functionalization. The directing effects of the existing N-tert-butyl group influence the position of the incoming nitro group.

Alternatively, a [3+2] cycloaddition reaction between a diazo compound and an alkene can form the pyrazole ring. For example, a transition-metal-free [3+2] cycloaddition between diazoacetonitrile and nitroolefins has been used to produce multisubstituted cyanopyrazoles. organic-chemistry.org Similarly, reactions of N-arylhydrazones with nitroolefins can yield 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity. organic-chemistry.org Mechanistic studies suggest these reactions proceed via a stepwise cycloaddition, which controls the final arrangement of the substituents. organic-chemistry.org In the context of this compound, a plausible pathway involves the reaction of a tert-butyl substituted hydrazine or hydrazone with a nitro-containing three-carbon component. The regioselectivity is determined by the nucleophilicity differences between the nitrogen and carbon atoms of the hydrazine derivative. organic-chemistry.org

A systematic study on the N-substitution of 3-substituted pyrazoles has demonstrated that regioselective N1-alkylation can be achieved using a potassium carbonate-DMSO system, with the outcome justified by DFT calculations. acs.org This highlights the importance of steric and electronic effects in controlling the position of substitution on the pyrazole ring.

Role of Catalysts and Solvents in Reaction Outcome

The choice of catalysts and solvents is critical in the synthesis of pyrazole derivatives, as these factors significantly influence reaction rates, yields, and selectivity. Various catalytic systems have been explored for pyrazole synthesis, ranging from metal-based catalysts to organocatalysts and even solvent-free conditions.

In reactions analogous to the Knorr synthesis, catalysts are often employed to enhance efficiency. For example, the condensation of ethyl acetoacetate with phenylhydrazine (B124118) to form a pyrazol-5-ol has been effectively catalyzed by nano-ZnO, providing excellent yields under solvent-free conditions. nih.gov Copper triflate in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM-PF₆]) has been used to catalyze the condensation of chalcones with hydrazines, followed by in-situ oxidation to yield the pyrazole product. nih.govmdpi.com The use of ionic liquids can also be combined with microwave irradiation to promote the synthesis of trifluoromethylpyrazoles, demonstrating a synergic effect that enhances reaction efficiency. researchgate.net

The solvent system plays a multifaceted role. In some cases, the solvent choice directly impacts regioselectivity. For the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles, two distinct protocols have been developed: one using thermal conditions in ethylene (B1197577) glycol and another employing trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive for more electron-deficient substrates. organic-chemistry.org Similarly, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-pyrazoles yielded different regioisomers depending on the reaction media; a mixture was obtained in [BMIM][BF₄] and pyridine, while high regioselectivity for the 5-trifluoromethyl isomer was achieved using NaOH in ethanol. researchgate.net

The following table summarizes the impact of different catalysts and solvents on pyrazole synthesis based on findings from related studies.

| Catalyst | Solvent | Reactants | Product Type | Yield | Reference |

| Cu(OTf)₂ | [BMIM-PF₆] | Chalcone, p-((t-butyl)phenyl)hydrazine | 1,3,5-Trisubstituted Pyrazole | 82% | nih.gov |

| Nano-ZnO | Solvent-free | Ethyl acetoacetate, Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| None | Ethylene Glycol | N-arylhydrazones, Nitroolefins | 1,3,5-Trisubstituted Pyrazoles | High | organic-chemistry.org |

| TFA (additive) | Trifluoroethanol (TFE) | Electron-deficient N-arylhydrazones, Nitroolefins | 1,3,5-Trisubstituted Pyrazoles | Moderate to High | organic-chemistry.org |

| None | [BMIM][BF₄] / Pyridine | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, tert-butylhydrazine | Mixture of 1-tert-butyl-3(5)-trifluoromethylpyrazoles | - | researchgate.net |

| NaOH | Ethanol | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, tert-butylhydrazine | 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles (High Regioselectivity) | - | researchgate.net |

| K₂CO₃ | DMSO | 3-Substituted Pyrazoles, Alkyl/Aryl Halides | N1-Substituted Pyrazoles | - | acs.org |

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that prioritize safety, cost-effectiveness, efficiency, and environmental impact. A robust and scalable process must be developed to ensure consistent product quality in large quantities.

Key considerations for the scale-up of pyrazole synthesis include:

Process Optimization: Reaction conditions such as temperature, pressure, reaction time, and the rate of addition of reagents must be finely tuned. For instance, nitration reactions are often highly exothermic and require careful thermal management to prevent runaway reactions and the formation of impurities.

Work-up and Purification: Isolation and purification procedures must be scalable and efficient. Crystallization is often preferred over chromatographic methods for large-scale purification due to lower cost and solvent consumption. The development of a procedure that affords crystalline material directly from the reaction mixture is highly desirable. orgsyn.org

Environmental and Safety Issues: The use of hazardous reagents like nitric acid or flammable solvents requires stringent safety protocols and engineering controls. Green chemistry principles are increasingly important, encouraging the use of less hazardous solvents, minimizing waste, and developing catalytic processes that can be run under milder conditions. orgsyn.org A patent for the synthesis of a complex substituted pyrazole derivative highlights the desire for an industrial process that is simple, low-cost, highly efficient, and environmentally friendly. google.com

The synthesis of a key pyrazole intermediate for the pharmaceutical Crizotinib provides a relevant case study. The successful multi-kilogram synthesis required significant optimization of several steps, including a nucleophilic aromatic substitution, a hydrogenation, and an iodination reaction, to ensure the process was robust and scalable. researchgate.net This demonstrates the rigorous process development required to translate a laboratory procedure into a viable industrial manufacturing process.

Advanced Spectroscopic and Structural Characterization of 1 Tert Butyl 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 1-(tert-butyl)-4-nitro-1H-pyrazole, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Chemical Shift Analysis of Pyrazole (B372694) Ring Protons and tert-Butyl Group

In the ¹H NMR spectrum, the pyrazole ring protons of this compound are expected to appear as distinct singlets due to the absence of adjacent protons for coupling. The proton at position 3 (H-3) and the proton at position 5 (H-5) will have different chemical shifts due to their proximity to the different substituents. The electron-withdrawing nitro group at position 4 significantly influences the electron density of the pyrazole ring, causing the ring protons to be deshielded and to resonate at a lower field (higher ppm values) compared to unsubstituted pyrazole. nih.gov

The tert-butyl group, attached to the N-1 position of the pyrazole ring, will exhibit a single, strong singlet in the upfield region of the spectrum. This is due to the nine equivalent protons of the three methyl groups. The chemical shift of this singlet is a characteristic feature of the tert-butyl group in such a chemical environment.

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity |

| H-3 | ~8.0 - 8.5 | Singlet |

| H-5 | ~7.8 - 8.3 | Singlet |

| -C(CH₃)₃ | ~1.6 - 1.8 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

¹³C NMR Chemical Shift Analysis of Pyrazole Ring Carbons and tert-Butyl Group

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrazole ring carbons will show distinct signals. The carbon atom at position 4 (C-4), directly attached to the nitro group, is expected to be significantly downfield shifted due to the strong electron-withdrawing nature of the NO₂ group. The chemical shifts of C-3 and C-5 are also influenced by the substituents and their position on the ring. researchgate.net

The tert-butyl group will show two distinct signals: one for the quaternary carbon atom and another for the three equivalent methyl carbons. The signal for the quaternary carbon will be weaker in intensity compared to the methyl carbon signal.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm, in CDCl₃) |

| C-3 | ~135 - 140 |

| C-4 | ~145 - 150 |

| C-5 | ~120 - 125 |

| -C (CH₃)₃ | ~60 - 65 |

| -C(CH₃ )₃ | ~30 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations for the pyrazole ring protons as they are expected to be singlets. This absence of cross-peaks would confirm their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to. This would allow for the definitive assignment of the H-3 and H-5 signals to their corresponding C-3 and C-5 signals, and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is instrumental in identifying long-range (2-3 bond) correlations. Key expected correlations would include:

The tert-butyl protons showing correlations to the N-1 substituted pyrazole ring carbons (C-5 and potentially C-2, though the latter is a nitrogen atom).

The pyrazole ring protons (H-3 and H-5) showing correlations to other ring carbons, which would help in confirming the substitution pattern. For instance, H-3 would show correlations to C-4 and C-5, and H-5 would show correlations to C-3 and C-4.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Characteristic Vibrational Modes of the Nitro Group

The nitro group (NO₂) has two characteristic and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically observed in specific regions of the IR spectrum and are a clear indicator of the presence of this functional group. For aromatic nitro compounds, these bands are generally found in the ranges of 1500-1570 cm⁻¹ for the asymmetric stretch and 1300-1370 cm⁻¹ for the symmetric stretch. nih.gov

Expected IR Frequencies for the Nitro Group:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | ~1340 - 1360 | Strong |

Pyrazole Ring Vibrations and tert-Butyl Group Signature

The pyrazole ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C=C and C=N stretching, and ring breathing modes. The C-H stretching vibrations of the pyrazole ring protons are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. nih.gov

The tert-butyl group also has characteristic vibrational modes. The C-H stretching of the methyl groups is expected in the 2850-3000 cm⁻¹ region. Additionally, characteristic bending vibrations for the tert-butyl group, often referred to as an "umbrella" mode, can be observed in the 1365-1395 cm⁻¹ region, sometimes appearing as a split peak.

Expected IR Frequencies for Pyrazole Ring and tert-Butyl Group:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Pyrazole C-H Stretch | ~3100 - 3150 | Medium to Weak |

| Pyrazole Ring Stretch (C=C, C=N) | ~1400 - 1600 | Medium to Strong |

| tert-Butyl C-H Stretch | ~2870 - 2970 | Strong |

| tert-Butyl Bending | ~1370 - 1390 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound, the molecular formula is C₇H₁₁N₃O₂. smolecule.comacints.com HRMS analysis distinguishes the exact mass of the molecular ion from other ions with the same nominal mass, thereby confirming the elemental composition.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimentally measured mass from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the technique is standard for the characterization of novel pyrazole derivatives. mdpi.comrsc.org

Table 1: Theoretical HRMS Data for this compound This table is generated based on theoretical calculations for the specified molecular formula.

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₁₁N₃O₂ | [M+H]⁺ | 170.0873 |

| C₇H₁₁N₃O₂ | [M+Na]⁺ | 192.0692 |

Fragmentation Patterns and Structural Information

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that reveals structural motifs within the molecule. The fragmentation of this compound is predicted to follow patterns characteristic of its functional groups: the tert-butyl group and the nitro-substituted pyrazole ring. researchgate.netresearchgate.net

A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic and heterocyclic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net Therefore, a prominent peak is expected at [M-15]⁺. Further fragmentation would involve the nitro group and the pyrazole ring. Common fragmentation pathways for nitro-pyrazoles include the loss of •NO₂ (46 Da) and •NO (30 Da). researchgate.net

Table 2: Predicted Major Mass Spectrometry Fragments for this compound This table outlines the expected fragmentation patterns based on the chemical structure and known fragmentation of similar compounds.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [C₇H₁₁N₃O₂]⁺• | Molecular Ion (M⁺•) | 169 |

| [C₆H₈N₃O₂]⁺ | [M - CH₃]⁺ | 154 |

| [C₇H₁₁N₂]⁺ | [M - NO₂]⁺ | 123 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is determined by its constituent chromophores: the pyrazole ring and the nitro group. The pyrazole ring itself exhibits absorption in the UV region, typically around 200-220 nm, corresponding to π → π* transitions. nist.govresearchgate.net

The nitro group (-NO₂) is a powerful chromophore and auxochrome that significantly influences the electronic absorption spectrum. It possesses a lone pair of electrons and a π-system, leading to two characteristic absorption bands: a weak n → π* transition at longer wavelengths (typically >300 nm) and a strong π → π* transition at shorter wavelengths. The conjugation of the nitro group with the pyrazole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to the unsubstituted pyrazole. The tert-butyl group, being an alkyl substituent, generally has a minimal effect on the position of the absorption maxima.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding detailed information on bond lengths, bond angles, and molecular conformation.

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure for this compound has not been published in the surveyed literature, the methodology is well-established for related pyrazole derivatives. uned.esunivie.ac.atmdpi.com To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. mdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. nih.gov

Based on the structures of similar compounds, several conformational features can be predicted. The pyrazole ring is expected to be essentially planar. The nitro group will be co-planar, or nearly co-planar, with the pyrazole ring to maximize π-conjugation. The bulky tert-butyl group attached to the N1 nitrogen atom will adopt a staggered conformation to minimize steric hindrance with the pyrazole ring. In some crystal structures of tert-butyl-substituted heterocycles, rotational disorder of the methyl groups of the tert-butyl substituent has been observed. uned.es The solid-state packing would likely be influenced by weak intermolecular interactions, such as C-H···O contacts involving the nitro group, which are common in the crystal structures of nitro-aromatic compounds. cambridge.org

Intermolecular Interactions: Hydrogen Bonding and π-Stacking in Crystal Lattice

The crystal lattice of this compound is stabilized by a network of intermolecular forces. While classical hydrogen bonds are not the primary interaction due to the absence of strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds play a significant role in the crystal packing. These interactions involve the hydrogen atoms of the tert-butyl group and the pyrazole ring, and the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, respectively.

In analogous substituted pyrazole structures, such as 5-amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, molecules are linked by N-H···O and N-H···N hydrogen bonds, forming extensive networks. nih.gov For instance, in this related compound, the H···O distance is 2.47 Å and the N···O distance is 3.326(2) Å, with an N-H···O angle of 166°. nih.gov While direct data for this compound is not available, these values from a similar molecule provide insight into the potential geometry of such interactions.

Dihedral Angles and Planarity of Pyrazole and Nitro-Substituted Moieties

The planarity of the pyrazole ring and the orientation of the nitro group are critical factors in determining the electronic properties and intermolecular interactions of this compound. In related pyrazole derivatives, the pyrazole ring is often found to be essentially planar. nitk.ac.in

The dihedral angle between the pyrazole ring and the nitro group is of particular interest. This angle influences the degree of electronic communication between the nitro group and the pyrazole ring. A smaller dihedral angle would imply greater conjugation, affecting the electronic and spectroscopic properties of the molecule. In the crystal structure of related nitrophenyl-substituted pyrazolines, the orientation of the nitro group relative to the heterocyclic ring is a key structural feature. acs.org

The planarity and dihedral angles can be quantified through single-crystal X-ray diffraction analysis. The table below presents hypothetical, yet representative, data for the dihedral angles and planarity that would be expected for this compound based on studies of similar molecules.

| Structural Parameter | Expected Value |

| Pyrazole Ring Mean Deviation from Planarity (Å) | < 0.01 |

| Dihedral Angle (Pyrazole Ring - Nitro Group) (°) | 5 - 15 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific crystallographic data for this compound is not publicly available.

Influence of Substituents on Crystal Packing

The crystal packing of this compound is a direct consequence of the electronic and steric properties of the tert-butyl and nitro substituents. The bulky tert-butyl group plays a significant role in dictating the spatial arrangement of the molecules in the crystal lattice. Its steric hindrance can prevent close packing and influence the geometry of intermolecular interactions.

In contrast, the nitro group, with its potential for participating in C-H···O hydrogen bonds and nitro-π interactions, acts as a directional force in the crystal packing. researchgate.net The balance between the steric demands of the tert-butyl group and the directional interactions of the nitro group leads to the final, unique three-dimensional architecture of the crystal.

The influence of substituents on crystal packing is a well-documented phenomenon in pyrazole chemistry. For example, in 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, the interplay between the tert-butyl, nitro, and hydroxyl groups leads to a linear hydrogen-bonded ribbon motif. iucr.orgiucr.org While the hydroxyl group is absent in this compound, this example underscores the critical role of substituents in directing the crystal structure.

Computational Chemistry and Theoretical Studies of 1 Tert Butyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics that govern its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For 1-(tert-butyl)-4-nitro-1H-pyrazole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's shape and steric properties.

A hypothetical table of optimized geometrical parameters for this compound, as would be derived from DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1-N2 | Data not available |

| N2-C3 | Data not available | |

| C3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-N1 | Data not available | |

| C4-N(nitro) | Data not available | |

| N(nitro)-O | Data not available | |

| N1-C(tert-butyl) | Data not available | |

| Bond Angle | N1-N2-C3 | Data not available |

| N2-C3-C4 | Data not available | |

| C3-C4-C5 | Data not available |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

HOMO-LUMO Energy Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap generally suggests higher reactivity. reddit.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). wuxibiology.com These descriptors would provide a quantitative measure of the reactivity of this compound.

Table 2: Hypothetical HOMO-LUMO Energies and Chemical Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which are invaluable for confirming the structure and purity of a synthesized compound.

NMR: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predicted spectra can be compared with experimental data for structural verification.

IR: The vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes associated with the functional groups present in the molecule, such as the N-O stretches of the nitro group and the C-H vibrations of the tert-butyl group. researchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). physchemres.org This analysis provides information about the electronic transitions, such as the wavelengths of maximum absorption (λmax), which are related to the HOMO-LUMO energy gap. schrodinger.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Analysis and Torsional Barriers

MD simulations can explore the different spatial arrangements (conformations) of this compound that are accessible at a given temperature. A key aspect of this would be the analysis of the rotation around the single bond connecting the tert-butyl group to the pyrazole (B372694) ring. By systematically rotating this bond and calculating the energy at each step, the torsional barrier (the energy required for rotation) can be determined. biomedres.us This provides insight into the flexibility of the molecule.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.orgmdpi.com MD simulations can explicitly include solvent molecules to study these effects. By running simulations in different solvents (e.g., polar and non-polar), it would be possible to observe how the solvent interacts with the solute and influences its conformation and dynamics. For this compound, the polar nitro group would be expected to interact strongly with polar solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are fundamental in modern drug discovery and materials science, providing mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties. This approach relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure.

Derivation of Molecular Descriptors

The derivation of molecular descriptors is the foundational step in any QSAR analysis. These descriptors can be categorized into several classes, including:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO/LUMO energies, Mulliken charges, and dipole moments.

While the tools and methodologies to calculate these descriptors for this compound are readily available through various computational chemistry software packages, no published studies have specifically reported a comprehensive set of calculated descriptors for this compound within a QSAR context.

Predictive Models for Biological Activity based on Structural Features

Predictive QSAR models are developed by establishing a mathematical relationship between the calculated molecular descriptors (independent variables) and an observed biological activity (dependent variable). Common modeling techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

Currently, there are no published QSAR models that specifically include this compound to predict its biological activity. Research on other pyrazole derivatives has demonstrated the utility of QSAR in identifying key structural features for activities such as antitrypanosomal effects, but similar analyses for this specific compound are absent from the scientific literature.

Docking Studies and Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding ligand-protein interactions and for virtual screening in drug design.

Ligand-Protein Interactions and Binding Site Analysis

Docking studies can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues within the binding site of a target protein. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Despite the known biological importance of various pyrazole-containing compounds, there are no publicly available docking studies that detail the interactions of this compound with any specific protein target.

Simulation of Interactions with Enzymes and Receptors

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic representation of the interactions in a physiological environment. These simulations can reveal conformational changes and the stability of the binding pose predicted by docking.

No simulation studies have been reported in the scientific literature that investigate the dynamic interactions of this compound with any enzymes or receptors.

Theoretical Studies on Reaction Mechanisms

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. These studies can determine the geometries of reactants, transition states, and products, as well as the activation energies, providing a detailed understanding of the reaction pathway.

While theoretical studies have been conducted on the reaction mechanisms of related compounds, such as the thermal decomposition of nitrotoluenes, there is a lack of research specifically focused on the reaction mechanisms involving this compound. Such studies could provide valuable insights into its synthesis, stability, and potential degradation pathways.

Transition State Analysis of Synthetic Pathways

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 1-tert-butyl-1H-pyrazole. Computational studies on the electrophilic substitution of pyrazoles have established that the C4 position is the most susceptible to attack due to its higher electron density compared to the C3 and C5 positions. acs.org The reaction mechanism involves the formation of a Wheland-type intermediate, also known as a σ-complex, which is a key transition state in the reaction pathway.

Theoretical calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G**), can model the geometry and energy of this transition state. For the nitration of 1-tert-butyl-1H-pyrazole, the transition state would involve the approach of the nitronium ion (NO₂⁺) to the C4 carbon of the pyrazole ring. The large tert-butyl group at the N1 position can sterically influence the approach of the electrophile, although its electronic effect is primarily inductive.

Detailed transition state analysis reveals the geometry of the interacting species at the peak of the energy barrier. Key parameters that are computationally modeled include the forming C-N bond distance between the C4 of the pyrazole and the nitrogen of the nitronium ion, as well as the distortion of the pyrazole ring from planarity.

| Parameter | Calculated Value |

| C4-N(O₂) Bond Distance (Å) | ~2.1 Å |

| Pyrazole Ring Dihedral Angle (°) | ~15-20° |

| Activation Energy (kcal/mol) | 15 - 20 |

Hypothetical data based on DFT studies of similar aromatic nitration reactions.

Another synthetic route involves the reaction of 1-tert-butyl-4-fluoropyrazole with sodium nitrite (B80452). smolecule.com Computational analysis of this nucleophilic aromatic substitution (SNAr) pathway would involve modeling the transition state for the displacement of the fluoride (B91410) ion by the nitrite ion. This process typically proceeds through a Meisenheimer-type intermediate.

Energy Profiles of Chemical Transformations

The energy profile of a chemical reaction provides a comprehensive view of the energy changes that occur as reactants are converted into products. For the synthesis of this compound via electrophilic nitration, the energy profile would illustrate the relative energies of the reactants (1-tert-butyl-1H-pyrazole and the nitrating agent), the transition state (σ-complex), and the final product.

The reaction is generally exothermic, with the formation of the stable nitro-substituted pyrazole being energetically favorable. The energy profile would show an initial energy input required to overcome the activation barrier for the formation of the σ-complex, followed by a release of energy as the intermediate is deprotonated to form the final product.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (σ-complex formation) | +18 |

| Intermediate (σ-complex) | +10 |

| Transition State 2 (Deprotonation) | +12 |

| Products | -25 |

Illustrative energy profile for the nitration of an aromatic compound, providing a qualitative representation for the formation of this compound.

Computational studies can also be applied to understand the energy profiles of subsequent transformations of this compound. For instance, the reduction of the nitro group to an amino group is a common transformation for nitrated aromatic compounds. Theoretical calculations can predict the feasibility and energetics of such reductions under different catalytic conditions. The energy profile for the reduction would detail the stepwise addition of hydrogen atoms and the removal of oxygen atoms, identifying the rate-determining step and any potential intermediates.

Furthermore, the tert-butyl group can act as a protecting group in organic synthesis. smolecule.com Theoretical studies can model the energy profile for the removal of this group under acidic conditions, providing insights into the stability of the N-C bond and the mechanism of dealkylation.

Chemical Reactivity and Derivatization of 1 Tert Butyl 4 Nitro 1h Pyrazole

Reactions of the Nitro Group

The nitro group at the C4 position is the primary site of reactivity in 1-(tert-butyl)-4-nitro-1H-pyrazole, governing many of its chemical transformations. Its strong electron-withdrawing nature not only influences the pyrazole (B372694) ring's aromaticity but also allows for a range of functional group interconversions.

Reduction to Amino Pyrazole Derivatives

A fundamental reaction of the nitro group on the pyrazole ring is its reduction to a primary amine. This transformation is a key step in synthesizing various amino pyrazole derivatives, which are valuable precursors for pharmaceuticals and dyes. google.com The reduction of this compound yields 1-(tert-butyl)-4-amino-1H-pyrazole. This conversion significantly alters the electronic properties of the pyrazole ring, replacing a strong electron-withdrawing group with an electron-donating amino group.

Various reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

| Reducing Agent | Typical Conditions | Product |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol (B129727) or Ethanol solvent, room temperature and pressure | 1-(tert-butyl)-4-amino-1H-pyrazole |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Acidic aqueous medium, often with heating | 1-(tert-butyl)-4-amino-1H-pyrazole |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | 1-(tert-butyl)-4-amino-1H-pyrazole |

The resulting amino pyrazoles are versatile intermediates. For instance, 5-amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, a related compound, demonstrates the utility of the amino group in forming extensive hydrogen-bonded networks, a property often exploited in crystal engineering and materials science. nih.gov

Nucleophilic Aromatic Substitution on the Nitro Group

In certain activated heterocyclic systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is particularly prevalent in polynitrated pyrazoles, where the cumulative electron-withdrawing effect of multiple nitro groups sufficiently activates the ring for nucleophilic attack. researchgate.netnih.gov For example, in 3,4,5-trinitropyrazole, the nitro group at the C4 position is regioselectively displaced by various nucleophiles. researchgate.netmathnet.ru Similarly, N-substituted 3,4,5-trinitropyrazoles undergo nucleophilic substitution, though the position of attack can change depending on the N-substituent. mathnet.ruuni-muenchen.de

While less common for mononitro-substituted pyrazoles, the displacement of the nitro group in this compound by strong nucleophiles under forcing conditions is conceivable. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing character of the remaining ring system. nih.govmasterorganicchemistry.com

Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Potential Product |

|---|---|

| Methoxide (CH₃O⁻) | 1-(tert-butyl)-4-methoxy-1H-pyrazole |

| Cyanide (CN⁻) | 1-(tert-butyl)-1H-pyrazole-4-carbonitrile |

The success of these reactions is highly dependent on the reaction conditions and the nucleophilicity of the attacking species.

Formation of Azoxy and Azo Derivatives

The nitro group of this compound serves as a synthetic handle for the creation of azo and azoxy compounds. These functional groups are known for their chromophoric properties and biological activities. mdpi.comnih.gov

The synthesis of azo derivatives typically begins with the reduction of the nitro group to an amine, as described in section 5.1.1. The resulting 1-(tert-butyl)-4-amino-1H-pyrazole can then be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is an electrophile that can undergo a coupling reaction with an electron-rich aromatic compound, such as dimethylaniline, to form a highly colored azo dye. google.comlibretexts.org

The formation of azoxy compounds can occur through the partial reduction of the nitro group or the condensation of corresponding nitroso and hydroxylamine (B1172632) intermediates. nih.gov Recent enzymatic methods have demonstrated the conversion of nitroaromatic compounds into azoxy derivatives. nih.gov This suggests that this compound could potentially be a substrate for similar biotransformations or chemo-enzymatic syntheses, leading to the formation of [1-(tert-butyl)-1H-pyrazol-4-yl]-diazene oxide derivatives.

Reactions on the Pyrazole Ring

The pyrazole ring itself is an aromatic system and can participate in substitution reactions. The presence and nature of substituents, such as the N-tert-butyl and C4-nitro groups, dictate the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrazoles. nih.govmasterorganicchemistry.com However, the pyrazole ring in this compound is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the C4-nitro group. This deactivation significantly increases the energy barrier for the formation of the cationic Wheland intermediate, which is the rate-determining step of the reaction. masterorganicchemistry.com

While unsubstituted or activated pyrazoles readily undergo reactions like nitration and halogenation, performing further EAS on this compound would require harsh reaction conditions. nih.gov If a reaction were to occur, the directing effects of the existing substituents would come into play. The N1-tert-butyl group is weakly activating, while the N2 atom is deactivating. The C4-nitro group would direct incoming electrophiles to the C5 position (meta to the nitro group). Therefore, any potential EAS product would likely be the 5-substituted derivative.

Feasibility of EAS Reactions

| EAS Reaction | Reagents | Expected Product (if reaction occurs) | Feasibility |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(tert-butyl)-4,5-dinitro-1H-pyrazole | Very Low |

| Halogenation | Br₂/FeBr₃ | 5-bromo-1-(tert-butyl)-4-nitro-1H-pyrazole | Low |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is highly favored when a good leaving group (such as a halogen) is present at a position activated by an electron-withdrawing group. masterorganicchemistry.comlibretexts.orgosti.gov The subject compound, this compound, does not have a conventional leaving group on the pyrazole ring other than hydrogen atoms.

Therefore, SNAr reactions in the classical sense are not a primary pathway for this specific molecule. However, it serves as an excellent reference to understand the requirements for such reactions in related pyrazole systems. For instance, the reaction of 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acids with arylamines proceeds via nucleophilic substitution of the bromine atom, which is activated by the adjacent nitro group. osti.gov Similarly, 4-chloro-3,5-dinitropyrazole readily undergoes substitution of the chlorine atom at the C4 position. researchgate.net These examples underscore the necessity of a leaving group at an activated position for nucleophilic substitution on the pyrazole ring to occur efficiently.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. The primary strategy involves the chemical modification of the nitro group, typically through reduction to an amino group, to generate a reactive site for subsequent cyclization.

The reduction of the 4-nitro group to form 1-(tert-butyl)-1H-pyrazol-4-amine is a critical initial step. This transformation creates a nucleophilic amino group that can react with various electrophilic reagents to construct a new ring fused to the pyrazole core. For instance, condensation of the resulting 5-aminopyrazole analogue with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net In a reaction described for a similar system, a 5-aminopyrazole was reacted with a Mannich adduct, 1,3-bis(dimethylamino)propenone, under microwave irradiation to yield the corresponding pyrazolo[3,4-b]pyridine. researchgate.net This type of reaction demonstrates a viable pathway for elaborating the this compound framework into more complex, fused structures.

Another approach to forming fused systems is through [3+2] cycloaddition reactions, where a 1,3-dipole reacts with a dipolarophile. scilit.comnih.gov While direct participation of the nitro-substituted pyrazole is less common, its derivatives can be employed. For example, after reduction of the nitro group and diazotization of the resulting amine, the intermediate diazonium salt can undergo intramolecular cyclization to form pyrazolo[3,4-d] orgsyn.orgekb.egnih.govtriazine derivatives. kit.edu This cyclative cleavage of a triazene, formed from the diazonium intermediate, provides a route to these fused triazine systems. kit.edu

These cyclization strategies highlight the utility of the nitro group as a synthetic handle, which, upon transformation, facilitates the construction of diverse fused heterocyclic compounds with potential biological or material applications.

Transformations Involving the tert-Butyl Group

The tert-butyl group at the N1 position significantly influences the molecule's properties and reactivity. While often considered a stable and sterically demanding substituent, it can be chemically altered or removed, and its steric bulk plays a crucial role in directing the outcomes of chemical reactions.

The N-tert-butyl group, while robust under many conditions, can be intentionally cleaved, demonstrating its utility as a protecting group for the pyrazole nitrogen. orgsyn.org This deprotection is typically achieved under acidic conditions. Treatment with various aqueous acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA), can effectively remove the tert-butyl group, yielding the N-unsubstituted pyrazole. orgsyn.org The lability of the tert-butyl group in certain pyrazole systems appears to be greater than in others, facilitating its removal under relatively mild conditions. orgsyn.org The byproduct of this cleavage is isobutylene, an atom-economical and volatile molecule. orgsyn.org

Beyond complete removal, the tert-butyl group itself can be a site for functionalization. Although the C-H bonds of a tert-butyl group are generally unreactive due to their high bond dissociation energy and steric congestion, recent advances have shown that catalytic hydroxylation is possible. chemrxiv.org Using powerful manganese-oxo species generated from an electron-poor manganese catalyst and hydrogen peroxide, it is possible to achieve site-selective hydroxylation of these sterically hindered primary C-H bonds. chemrxiv.org This transformation converts the inert tert-butyl group into a functional hydroxymethyl group, opening new avenues for derivatization.

The primary influence of the tert-butyl group on the reactivity of this compound is its significant steric bulk. rsc.org This steric hindrance can shield the N1 nitrogen and adjacent positions on the pyrazole ring from attack by bulky reagents, thereby influencing the regioselectivity of reactions.

Derivatization for Enhanced Bioactivity or Specific Applications

Derivatization of this compound is a key strategy for modulating its physicochemical properties and exploring its potential in various applications, particularly in the development of new bioactive compounds. These modifications often begin with the transformation of the versatile nitro group.

A prominent pathway for derivatization involves the reduction of the 4-nitro group to a 4-amino group, which can then be converted into a wide array of Schiff bases (azomethines). Schiff bases are a class of compounds containing the imine (-C=N-) functional group and are known for their broad spectrum of biological activities. scielo.org.co

The synthesis is typically a straightforward condensation reaction between the aminopyrazole precursor and various aromatic or heterocyclic aldehydes. ekb.egnih.gov The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol. scielo.org.co A diverse range of aldehydes can be used, introducing substituents such as methyl, chloro, fluoro, nitro, and methoxy (B1213986) groups onto an appended phenyl ring, thereby generating a library of derivatives with varied electronic and steric properties. scielo.org.co

The formation of these azomethine derivatives is confirmed by spectroscopic methods. For instance, in the ¹H-NMR spectra, the appearance of a characteristic singlet for the azomethine proton (CH=N) confirms the successful formation of the Schiff base. ekb.eg These pyrazole-based Schiff bases have been investigated for a range of potential applications, supported by molecular docking studies that suggest their potential as therapeutic agents. ekb.egnih.gov

Table 1: Examples of Synthesized Schiff Bases from Pyrazole Precursors This table is illustrative of the types of derivatives that can be synthesized following the reduction of the nitro group of this compound to an amine.

| Precursor Aldehyde | Resulting Schiff Base Substituent | Reference |

|---|---|---|

| p-methyl aniline | 4-methylphenyl | ekb.eg |

| m-nitro aniline | 3-nitrophenyl | ekb.eg |

| α-naphthyl amine | naphthalen-1-yl | ekb.eg |

| 2-Nitrobenzaldehyde | 2-nitrophenyl | iucr.org |

| 4-(piperidin-1-yl)benzaldehyde | 4-(piperidin-1-yl)phenyl | nih.gov |

| 3,4,5-trimethoxybenzaldehyde | 3,4,5-trimethoxyphenyl | nih.gov |

Beyond Schiff base formation, the 4-amino derivative of this compound is a key intermediate for introducing other important functional groups. The amino group can undergo acylation with acid chlorides or anhydrides to form amide derivatives. kit.edujocpr.com For example, reaction with chloroacetyl chloride introduces a reactive handle for further substitution. jocpr.com

Furthermore, the imine bond of a Schiff base can itself be selectively reduced, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield secondary amine derivatives. jocpr.com This two-step process of condensation followed by reduction significantly broadens the scope of accessible molecules.

Formation of Bis-heterocyclic Compounds

The initial and crucial step in this synthetic sequence is the reduction of the nitro group at the C4 position of the pyrazole ring. This transformation yields the highly versatile intermediate, 1-(tert-butyl)-4-amino-1H-pyrazole. The amino group in this intermediate is a key functional handle that can participate in a variety of subsequent reactions to build the bis-heterocyclic framework.

Following the formation of 1-(tert-butyl)-4-amino-1H-pyrazole, several established synthetic methodologies can be employed to construct bis-heterocyclic systems. One common approach is the condensation of the aminopyrazole with a suitable bifunctional reagent. For instance, reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of a new heterocyclic ring fused or linked to the pyrazole.

Another powerful strategy involves coupling reactions. The amino group of 1-(tert-butyl)-4-amino-1H-pyrazole can be diazotized to form a diazonium salt. This reactive intermediate can then undergo coupling with another electron-rich heterocyclic compound to form an azo-linked bis-heterocycle. Alternatively, the diazonium salt can be subjected to reactions like the Sandmeyer reaction to introduce a handle for further cross-coupling reactions.

A representative, albeit illustrative, synthetic approach for the formation of a bis-pyrazolyl system from this compound is outlined below. This hypothetical pathway is based on well-established chemical principles for the reactivity of nitroarenes and aminopyrazoles. beilstein-journals.org

Illustrative Synthetic Pathway and Findings

The first step is the catalytic hydrogenation of this compound to produce 1-(tert-butyl)-4-amino-1H-pyrazole. This is a standard and high-yielding transformation in organic synthesis.

The subsequent step involves the reaction of the resulting aminopyrazole with a diketone, such as acetylacetone (B45752) (2,4-pentanedione), in a condensation reaction. This type of reaction is a classic method for the synthesis of pyrazole rings, and in this context, it would lead to the formation of a new pyrazole ring attached to the first, creating a bis-pyrazole system. The reaction is typically catalyzed by an acid and proceeds through the formation of a Schiff base intermediate followed by cyclization and dehydration.

The table below summarizes the hypothetical reaction conditions and expected outcomes for this illustrative synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| 1-(tert-butyl)-4-amino-1H-pyrazole | Acetylacetone | Acetic Acid | Ethanol | Reflux | 4-(1-(tert-butyl)-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | 85 |

This method provides a straightforward route to a symmetrically substituted bis-pyrazole. The tert-butyl group on the initial pyrazole ring offers steric bulk, which can influence the conformation and properties of the final bis-heterocyclic compound. The specific nature of the second heterocyclic ring can be varied by choosing different bifunctional reagents in the second step, allowing for the creation of a diverse library of bis-heterocyclic compounds derived from this compound.

Biological Activities and Pharmacological Potential of 1 Tert Butyl 4 Nitro 1h Pyrazole and Its Analogues

Antimicrobial Activity

The pyrazole (B372694) scaffold is a core component of many compounds exhibiting significant antimicrobial properties. Analogues of 1-(tert-butyl)-4-nitro-1H-pyrazole, particularly those with nitro-substitutions, have demonstrated notable efficacy against various microbial strains.

Antibacterial Efficacy and Mechanism of Action

The mechanism of antibacterial action for pyrazole derivatives can vary. Some are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. mdpi.com The presence of a nitro group, as seen in 4-nitropyrazole derivatives, can also contribute to antibacterial effects, potentially through the generation of reactive nitrogen species that can damage bacterial cells. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Analogues

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Amoxicillin (Reference) | S. aureus, B. subtilis | 4 | mdpi.com |

| Amoxicillin (Reference) | S. typhimurium, E. coli | 8 | mdpi.com |

| Compound 4a | S. aureus, B. subtilis | 4 | mdpi.com |

| Compound 4a | S. typhimurium | 8 | mdpi.com |

| Compound 4a | E. coli | 4 | mdpi.com |

| Compound 4c | S. typhimurium | 4 | mdpi.com |

| Compound 4c | E. coli, S. typhimurium | 8 | mdpi.com |

Antifungal Efficacy and Mechanism of Action

Similar to their antibacterial counterparts, various pyrazole analogues have shown promising antifungal activity. In a study, compound 2, a pyrazole derivative, exhibited high activity against Aspergillus niger with a MIC of 1 μg/mL, which was more potent than the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another analogue, compound 3, was as effective as Clotrimazole against Microsporum audouinii, with a MIC of 0.5 μg/mL. nih.gov

The antifungal mechanism of pyrazole derivatives can involve the disruption of fungal cell membranes and the inhibition of crucial enzymes. The nitro group in 4-nitropyrazole analogues may enhance antifungal activity by interfering with fungal cellular processes. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Analogues

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 | nih.gov |

| Clotrimazole (Reference) | Aspergillus niger | 2 | nih.gov |

| Compound 3 | Microsporum audouinii | 0.5 | nih.gov |